2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid is a compound that features a complex structure combining a pyrazole and a pyridine moiety. The compound has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is CHNO, with a molecular weight of 231.25 g/mol. Its synthesis and characterization are critical for understanding its applications in various scientific fields, particularly in drug development.
This compound can be classified under the category of heterocyclic compounds, specifically as a derivative of pyrazole and pyridine. The presence of these heterocycles often contributes to significant pharmacological properties. It is primarily utilized in proteomics research and has been studied for its potential therapeutic effects, particularly in cancer treatment and other diseases where pyrazole derivatives have shown efficacy .
The synthesis of 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid can be achieved through various methods, with one notable approach being the reaction of β-dicarbonyl compounds with hydrazine derivatives in the presence of acetic acid as a catalyst.
The molecular structure of 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid consists of:
The structural elucidation can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The NMR spectra provide information on the hydrogen environments, while MS confirms the molecular weight.
The compound can participate in various chemical reactions typical of carboxylic acids and heterocycles:
These reactions can be facilitated under mild conditions, making the compound versatile for further functionalization .
The mechanism of action of 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid is primarily based on its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Relevant data from spectral analysis (IR, NMR) can provide insights into functional groups and bonding characteristics .
2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid has several scientific applications:
Research continues to explore its efficacy and mechanisms, aiming to develop novel therapeutic agents based on its structure .
The synthesis of 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid typically employs convergent multi-step strategies that construct the pyrazole core before introducing the acetic acid moiety. The foundational approach follows a three-stage sequence: (1) formation of the substituted pyrazole ring via cyclocondensation, (2) introduction of the acetic acid side chain through alkylation or carboxylation, and (3) final functional group modifications and purification [3].
The pyrazole ring formation commonly begins with Knorr-type cyclocondensation between 2-acetylpyridine and hydrazine derivatives under controlled conditions. Research demonstrates that 1,3-dicarbonyl precursors serve as optimal starting materials for constructing 3,5-dimethylpyrazole scaffolds. As reported in studies of analogous compounds, cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethylacetal (DMF-DMA) generates enaminone intermediates that subsequently react with 2-hydrazinylpyridine derivatives to form the pyrazole core [4]. This methodology achieves moderate to excellent yields (65-92%) while maintaining regioselectivity crucial for proper acetic acid side chain positioning at the C4 position of the pyrazole ring.
Table 1: Key Stages in Pyrazole-Acetic Acid Synthesis
Synthetic Stage | Reagents/Conditions | Function | Yield Range |
---|---|---|---|
Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compounds | Constructs core heterocycle | 70-95% |
Side chain introduction | Alkylation with ethyl bromoacetate | Attaches acetic acid precursor | 50-75% |
Carboxylation | KCN followed by acid hydrolysis | Direct carboxylation at C4 | 45-68% |
Final deprotection | Acidic/alkaline hydrolysis | Converts ester to carboxylic acid | 85-95% |
Catalytic efficiency profoundly impacts pyrazole ring formation and subsequent functionalization. Modern synthetic approaches employ transition metal catalysts to enhance reaction kinetics and regioselectivity. Silver catalysis demonstrates particular efficacy in pyrazole syntheses involving trifluoromethyl groups, with Xu et al. reporting >99% yield in pyrazole formation using silver catalysts with neocuproine ligands [1]. Although not directly applied to our target molecule, these catalytic systems show promise for optimizing analogous pyrazole-acetic acid formations.
Nano-catalysts represent another significant advancement, with nano-ZnO demonstrating exceptional performance in pyrazole condensations. Girish et al. achieved 95% yield in 1,3,5-substituted pyrazole synthesis using nano-ZnO under mild conditions [1]. This approach minimizes byproduct formation and reduces reaction times from hours to minutes, providing an efficient pathway for constructing the core structure before acetic acid functionalization. For the critical C-C bond formation at the pyrazole C4 position, palladium-catalyzed cross-coupling offers potential, though direct application to pyrazole-acetic acid synthesis requires further optimization of ligand systems to prevent catalyst poisoning by the pyridine nitrogen [8].
Introduction of the acetic acid moiety employs two principal strategies: direct carboxylation at the pyrazole C4 position or side chain alkylation with haloacetate derivatives:
Direct Carboxylation: This method involves electrophilic substitution at the activated C4 position of the pyrazole ring using chloroacetic acid derivatives or Kolbe-Schmitt carboxylation. Studies on analogous structures demonstrate that carbodiimide-mediated coupling (CDI) achieves superior yields (64-86%) compared to propylphosphonic anhydride (T3P®)-promoted amidation (29-41.2%) when attaching preformed acetic acid derivatives [3]. The reaction typically proceeds in dimethylformamide (DMF) at ambient temperature (20°C) with 12-24 hour reaction times.
Alkylation Approaches: 4-Chloromethylpyrazole intermediates undergo nucleophilic displacement with cyanide followed by hydrolysis to form the acetic acid side chain. This two-step sequence first generates the nitrile intermediate (2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetonitrile), which subsequently undergoes acidic hydrolysis to the target carboxylic acid. Optimization requires careful control of hydrolysis conditions to prevent pyrazole ring degradation, with dilute hydrochloric acid (2M) at 60°C proving effective for analogous compounds [4].
Table 2: Comparative Analysis of Acetic Acid Side Chain Introduction Methods
Method | Activating Agent | Solvent | Temperature | Yield | Advantages |
---|---|---|---|---|---|
CDI-mediated coupling | 1,1'-Carbonyldiimidazole | DMF | 20°C | 64-86% | High yield, simple workup |
T3P®-promoted amidation | Propylphosphonic anhydride | DMF | 0°C → RT | 29-41.2% | Mild conditions, fewer side products |
Direct carboxylation | KCN/HCl | Water/Ethanol | 80°C | 45-68% | Atom economy, fewer steps |
Alkylation-hydrolysis | Ethyl bromoacetate → NaOH | THF/Water | Reflux | 50-75% | Predictable regiochemistry |
Systematic optimization of reaction parameters significantly enhances synthetic efficiency for pyrazole-acetic acid derivatives. Experimental design methodologies reveal temperature as the statistically most significant variable in Sonogashira cross-couplings of analogous heterocycles, with optimal yields achieved between 143-152°C [5]. Although this specific reaction doesn't apply directly to our target molecule, the temperature dependence principle extends to pyrazole ring formation, where increasing temperature from 25°C to 60°C can improve cyclocondensation yields by 25-40% [8].
Solvent polarity critically influences reaction pathways and byproduct formation. For the cyclocondensation step, polar aprotic solvents (DMF, DMAc) generally outperform protic alternatives by facilitating enol-keto tautomerization essential for pyrazole ring closure. Gosselin et al. demonstrated that N,N-dimethylacetamide (DMAc) provides optimal results for analogous 1-aryl-3,4,5-substituted pyrazole syntheses, yielding 59-98% at room temperature [1]. For carboxylation steps, mixed solvent systems prove most effective. Ethanol-acetic acid (2:1) mixtures facilitate both solubility and proton transfer during cyclization, with one-pot syntheses achieving 75-90% conversion to pyrazole-acetic acid precursors under reflux conditions [4].
Response surface methodology modeling identifies optimal interaction effects between temperature and solvent parameters. Bayesian optimization algorithms applied to pyrazole syntheses reveal that temperature-solvent interactions account for >30% of yield variance in complex reaction systems [8]. The highest predicted yields occur in DMF at 55°C for cyclocondensation steps, while carboxylations perform optimally in THF-water mixtures (4:1) at 65°C.
Final purification of 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid employs either recrystallization or chromatographic techniques based on purity requirements and scale:
Recrystallization: This traditional method exploits differential solubility in various solvent systems. The compound's moderate polarity facilitates effective recrystallization from ethanol-water mixtures (typically 3:1 to 4:1 ratio). The optimal protocol involves dissolving the crude product in minimal hot ethanol (60-65°C), followed by dropwise addition of warm water until cloud point appears, then cooling slowly to 4°C. This yields crystalline material with >95% purity as verified by HPLC [3]. The main advantage lies in scalability, with kilogram quantities processable in standard reactor setups. However, co-crystallization of structurally similar impurities remains a limitation.
Chromatographic Purification: For analytical-grade material or when removing trace impurities, chromatographic techniques offer superior resolution:
Table 3: Chromatographic Techniques for Pyrazole-Acetic Acid Purification
Technique | Stationary Phase | Mobile Phase | Separation Basis | Purity Achieved |
---|---|---|---|---|
Reverse-phase HPLC | C18 silica | MeOH/H₂O/AcOH (55:44:1) | Hydrophobicity | >99% |
Flash chromatography | Silica gel | EtOAc/Hex/AcOH (50:48:2) | Polarity & acidity | 97-98% |
Ion-exchange | DEAE-cellulose | NH₄OAc buffer (0.1M, pH 5.0) | Charge differences | >95% |
Thin-layer chromatography | Silica GF254 | Chloroform:methanol (9:1) | Adsorption | Analytical use |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7